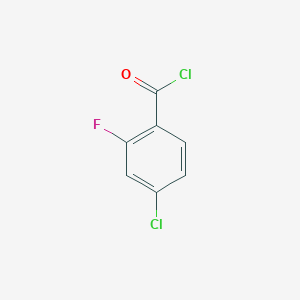

4-氯-2-氟苯甲酰氯

描述

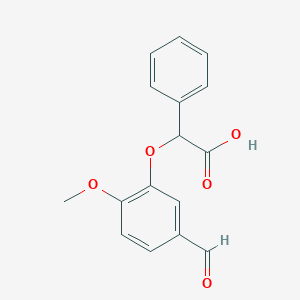

4-Chloro-2-fluorobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar substituents on the benzene ring have been studied. These compounds, such as 4-fluorobenzoyl chloride and 2,4-dichloro-5-fluorobenzoyl chloride, are intermediates in the synthesis of various organic molecules and have been characterized by different spectroscopic methods and structural analyses .

Synthesis Analysis

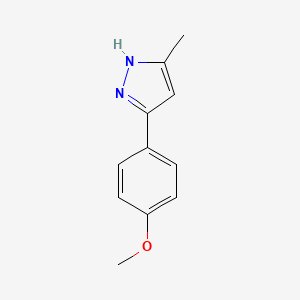

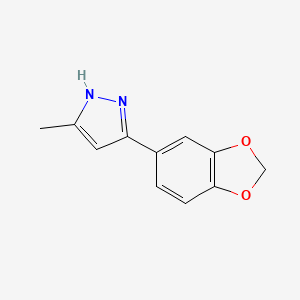

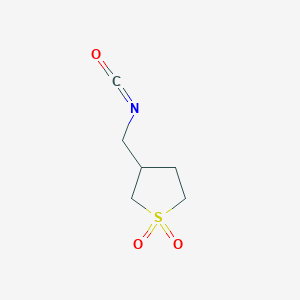

The synthesis of related compounds involves the use of isothiocyanates, fluoroanilines, and acetonitrile to produce thioureas with good yields. For example, 4-fluorobenzoyl isothiocyanate reacts with isomeric fluoroanilines to form 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas . Another synthesis pathway involves the reaction of o-phenylenediamine and ethyl acetoacetate, followed by cyclization, N-alkylation, hydrolyzation, and chlorination to produce 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole . These methods highlight the versatility of halogenated benzoyl chlorides in organic synthesis.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied. For instance, the conformational and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods . The gas phase molecular structures of 2-fluorobenzoyl chloride and its chloro and bromo analogs were investigated using gas electron diffraction and quantum chemical calculations . These studies provide insights into the conformational preferences and structural characteristics of halogenated benzoyl chlorides.

Chemical Reactions Analysis

The reactivity of halogenated benzoyl chlorides allows them to participate in various chemical reactions. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for the synthesis of various nitrogenous heterocycles, demonstrating the potential of these compounds in heterocyclic oriented synthesis (HOS) . The ability to form hydrogen-bonded framework structures, as seen in compounds like 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, also highlights the importance of these compounds in the design of complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides are influenced by their molecular structure. The crystallization pathway of 4-fluorobenzoyl chloride, for example, was traced, revealing a new crystalline form that is polytypic to a previously reported form . The thermal stability and phase transitions of these compounds have been studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing valuable information on their behavior under different conditions .

科学研究应用

结晶研究

关于结晶途径的研究已经确定4-氯-2-氟苯甲酰氯为一个关键中间体。例如,对相关化合物的结晶研究表明,特定条件可能导致新晶型的形成,从而揭示了不同晶型之间的结构和能量相关性,并追踪了化合物(Dikundwar & Row, 2014)的结晶途径。

合成化学

4-氯-2-氟苯甲酰氯可作为合成各种化合物的多功能起始物或中间体。例如,它已被用于合成异噁唑-羰氯化物衍生物,由于其高产率和低成本,这些衍生物具有潜在的实际应用价值(Su Wei-ke, 2008)。同样,其衍生物已被合成用于其除草活性,展示了该化合物在开发新型农药中的实用性(Liu Chang-chun, 2006)。

抑制性能和药物开发

最近的研究探讨了由氯-/氟苯基取代苯并咪唑衍生的苄咪唑盐的合成,这些盐对α-葡萄糖苷酶和乙酰胆碱酯酶等酶表现出显著的抑制性能。这项研究指向了开发治疗阿尔茨海默病和糖尿病等疾病的新药物,突显了该化合物在药物化学中的作用(Bal et al., 2021)。

材料科学和光物理学

4-氯-2-氟苯甲酰氯也被研究其光物理性质。对相关化合物在低温基质中的光诱导反应的研究有助于理解潜在光学应用材料的光稳定性和光化学途径(Tanaka et al., 2014)。

分子设计

此外,该化合物已成为分子构象结构研究的焦点,有助于理解分子行为和稳定性,这对于材料和药物的设计至关重要(Johansen et al., 2013)。

安全和危害

作用机制

Target of Action

4-Chloro-2-fluorobenzoyl chloride is an organic compound . It is primarily used as a synthetic intermediate in organic reactions . The primary targets of this compound are the reactants in these organic reactions, which it interacts with to form new compounds.

Mode of Action

The compound acts as an acylating agent . It interacts with its targets by undergoing a reaction known as acylation. In this process, the 4-Chloro-2-fluorobenzoyl chloride molecule reacts with a substrate, transferring its acyl group (4-Chloro-2-fluorobenzoyl) to the substrate .

属性

IUPAC Name |

4-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHFJLCMUCFYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378585 | |

| Record name | 4-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

394-39-8 | |

| Record name | 4-Chloro-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride, 4-chloro-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

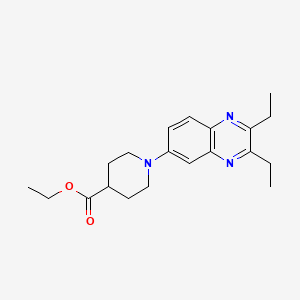

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

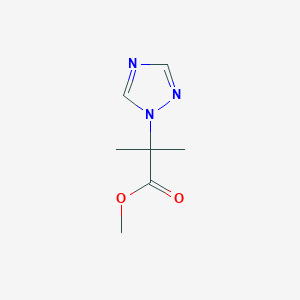

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)